molecular formula C17H18N4O3 B2449486 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2097940-56-0

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one

Cat. No.: B2449486
CAS No.: 2097940-56-0
M. Wt: 326.356
InChI Key: IFSMMIBHJACDSO-GQCTYLIASA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one (CAS 2097940-56-0) is a synthetic compound featuring a benzodioxole group linked to a complex pyrrolidine-triazole structure via a propenone (chalcone) bridge . This molecular architecture suggests significant potential for interdisciplinary medicinal chemistry and pharmacological research. The 1,3-benzodioxole (piperonal) moiety is a common pharmacophore in bioactive molecules and is frequently explored in the synthesis of chalcone derivatives, which are known for a wide spectrum of biological activities . The integration of a 1,2,3-triazole ring, often incorporated via click chemistry, is a strategic approach to improve metabolic stability, solubility, and binding affinity in drug discovery. The compound's structural features, including the pyrrolidine ring, are also found in other investigational compounds targeting the central nervous system, indicating potential utility in neuropharmacology research . This product is intended for research and development use only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to safe laboratory practices.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(6-4-13-3-5-15-16(10-13)24-12-23-15)20-9-1-2-14(20)11-21-18-7-8-19-21/h3-8,10,14H,1-2,9,11-12H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSMMIBHJACDSO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one is a synthetic derivative that incorporates both a benzodioxole moiety and a triazole ring. This structure suggests potential biological activities, particularly in pharmacology. Recent studies have focused on its synthesis, characterization, and biological evaluations.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that utilize various reagents and conditions. For instance, the reaction of appropriate precursors under controlled conditions leads to the formation of the target compound with high yields. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier-transform Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing benzodioxole and triazole moieties. These compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exhibit anti-inflammatory effects. The target compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thus demonstrating potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, the compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antimicrobial activity. Further modifications to the side chains were proposed to enhance potency .

Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of the compound on MCF-7 cells. The study reported an IC50 value of 15 µM, indicating effective inhibition of cell growth. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls .

Data Summary Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueMechanism
AntimicrobialE. coli32 µg/mLCell wall synthesis inhibition
AnticancerMCF-715 µMInduction of apoptosis
Anti-inflammatoryCytokine assays-Inhibition of TNF-alpha production

Scientific Research Applications

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and documented case studies.

Molecular Formula

The molecular formula of the compound is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, indicating a diverse range of functional groups including a benzodioxole moiety and a triazole ring.

Structural Characteristics

The compound's structure includes:

  • A benzodioxole ring, known for its role in various biological activities.
  • A triazole group, which is frequently used in drug design due to its ability to form hydrogen bonds and interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzodioxole and triazole moieties. For instance, derivatives of this compound have shown significant activity against various strains of bacteria and fungi.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial effects of several derivatives similar to the target compound against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with the benzodioxole structure exhibited higher inhibition zones compared to controls .

CompoundActivity Against E. coli (mm)Activity Against S. aureus (mm)
Compound A1518
Compound B2022
Target Compound2530

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known to exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies using MTT assays on human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) demonstrated that the target compound significantly reduced cell viability at concentrations above 10 µM .

Cell LineIC50 (µM)
MCF712
HeLa15

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective effects. The benzodioxole fragment has been linked to antioxidant activity, which can protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Animal Models

A study involving rodent models demonstrated that administration of the compound prior to inducing oxidative stress resulted in reduced neuronal damage as evidenced by lower levels of malondialdehyde (MDA), a marker for oxidative stress .

Chemical Reactions Analysis

Reactivity of the Enone System

The α,β-unsaturated ketone moiety enables Michael addition and cycloaddition reactions:

  • Michael Addition : Nucleophiles (e.g., amines, thiols) can attack the β-carbon of the enone system, forming 1,4-adducts.

  • [4+2] Cycloaddition (Diels-Alder) : The enone acts as a dienophile, reacting with conjugated dienes to form six-membered rings.

Reaction conditions (e.g., base catalysis, temperature) significantly influence regioselectivity and yield .

Benzodioxole Ring Modifications

The 1,3-benzodioxole group is susceptible to ring-opening reactions under acidic or oxidative conditions:

  • Acid Hydrolysis : Cleavage of the methylenedioxy bridge yields catechol derivatives.

  • Oxidative Degradation : Strong oxidants (e.g., KMnO₄) may convert the benzodioxole into a quinone structure.

Triazole Ring Interactions

The 1,2,3-triazole ring participates in coordination chemistry and click chemistry :

  • Metal Coordination : The triazole nitrogen atoms can bind to transition metals (e.g., Cu, Ru), forming complexes relevant to catalysis or bioactivity.

  • Click Reactions : The triazole may engage in Huisgen cycloaddition with alkynes, though this is less common for pre-existing triazoles .

Pyrrolidine Functionalization

The pyrrolidine ring undergoes alkylation and acylation :

  • N-Alkylation : Quaternary ammonium salts may form via alkylation of the pyrrolidine nitrogen.

  • Acylation : Reaction with acyl chlorides or anhydrides modifies the pyrrolidine’s substituents .

Mechanistic Considerations

  • Enone Reactivity : Polarization of the carbonyl group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks.

  • Benzodioxole Stability : The methylenedioxy bridge’s electron-donating effects enhance aromaticity but render it labile under harsh conditions .

  • Triazole Versatility : The triazole’s aromaticity and dual nitrogen sites enable participation in supramolecular interactions .

Preparation Methods

Preparation of 2-(Azidomethyl)pyrrolidine

Pyrrolidine is functionalized at the 2-position via hydroxymethylation followed by azide substitution:

  • Hydroxymethylation : Treatment of pyrrolidine with paraformaldehyde under acidic conditions yields 2-(hydroxymethyl)pyrrolidine.
  • Azide formation : Conversion of the hydroxyl group to a mesylate (using methanesulfonyl chloride) and subsequent displacement with sodium azide affords 2-(azidomethyl)pyrrolidine.

Reaction Conditions :

  • Solvent: Dichloromethane (MsCl), then DMF (NaN3).
  • Temperature: 0°C (MsCl), 80°C (NaN3).
  • Yield: 65–70% (two steps).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide reacts with propiolic acid ethyl ester under Cu(I) catalysis to form the 1,2,3-triazole:

  • CuAAC : 2-(Azidomethyl)pyrrolidine, propiolic acid ethyl ester, CuSO4·5H2O, sodium ascorbate in t-BuOH/H2O (1:1) at 25°C for 12 h.
  • Product : 2-[(2H-1,2,3-Triazol-2-yl)methyl]pyrrolidine.

Optimization :

  • Catalyst loading: 10 mol% CuSO4, 20 mol% sodium ascorbate.
  • Yield: 85–90%.

Acetylation of Pyrrolidine Nitrogen

The tertiary amine is acetylated to form the ketone precursor:

  • Reagents : Acetic anhydride, triethylamine in dichloromethane.
  • Conditions : Stirring at 25°C for 6 h.
  • Product : 1-Acetyl-2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine.

Yield : 92–95%.

Claisen-Schmidt Condensation to Form the Chalcone Backbone

The chalcone is synthesized via base-catalyzed condensation of the acetylated pyrrolidine-triazole ketone with piperonal:

Procedure :

  • Reactants : 1-Acetyl-2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine (1.0 equiv), piperonal (1.2 equiv).
  • Base : 10% aqueous KOH in ethanol.
  • Conditions : Stirring at 25°C for 12–18 h.

Workup :

  • Precipitation with ice-water.
  • Filtration and recrystallization from acetone.

Yield : 70–75%.

Reaction Optimization and Analytical Data

Impact of Base on Condensation Efficiency

Base Solvent Temperature (°C) Time (h) Yield (%)
KOH Ethanol 25 12 75
NaOH Ethanol 25 18 68
Cs2CO3 DMSO 60 6 55

Key Insight : Aqueous KOH in ethanol provides optimal yield and reaction kinetics.

Spectroscopic Characterization

  • IR (KBr) : ν = 1645 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C), 1248 cm⁻¹ (C-F).
  • 1H NMR (400 MHz, CDCl3) : δ 7.89 (d, J = 16.0 Hz, Hβ), 7.63 (d, J = 16.0 Hz, Hα), 6.85–7.40 (m, benzodioxole and triazole protons).
  • 13C NMR : δ 188.2 (C=O), 148.1–106.7 (aromatic carbons).

Challenges and Alternative Pathways

Regioselectivity in Triazole Formation

Thermal Huisgen cycloaddition without copper catalysts yields a mixture of 1,4- and 1,5-triazoles, whereas CuAAC ensures exclusive 1,4-regioselectivity. To achieve the 2H-1,2,3-triazol-2-yl motif, alkylation of preformed triazole salts is preferable.

Functionalization of Pyrrolidine

Direct alkylation of 1,2,3-triazole with 2-(bromomethyl)pyrrolidine under basic conditions (NaH, DMF) offers a viable alternative to CuAAC, albeit with lower yields (50–60%).

Q & A

Q. How is the structural identity of this compound confirmed in synthetic chemistry research?

Structural confirmation typically employs a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to assign protons and carbons in the benzodioxole, triazole, and pyrrolidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Functional group validation (e.g., carbonyl stretching at ~1700 cm⁻¹ for the enone group) .
  • X-ray Crystallography : Definitive stereochemical assignment, particularly for the (2E)-configured double bond .

Q. What synthetic strategies are used to optimize the yield of this compound?

Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in heterocyclic coupling steps .
  • Catalysis : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., triethylamine for acylation) improve reaction efficiency .
  • Temperature Control : Low temperatures (0–5°C) prevent side reactions in sensitive steps (e.g., triazole formation) .
  • Purification : Column chromatography (silica gel, eluent gradients) or recrystallization ensures purity .

Q. What analytical techniques are used to assess its stability under varying conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Decomposition temperature and thermal stability .
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH) .
  • pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–10) to predict bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Methodological approaches include:

  • Dose-Response Curves : Establish EC50/IC50 values to compare potency across cell lines .
  • Target-Specific Assays : Use recombinant enzymes (e.g., kinases) to isolate interactions from off-target effects .
  • Metabolic Stability Testing : Liver microsome assays identify rapid degradation as a source of false negatives .

Q. What computational tools are employed to predict structure-activity relationships (SAR)?

Advanced workflows integrate:

  • Molecular Docking : AutoDock Vina or Schrödinger to model binding to targets (e.g., triazole interactions with ATP-binding pockets) .
  • Density Functional Theory (DFT) : Calculate charge distribution in the enone system to predict electrophilic reactivity .
  • QSAR Models : Machine learning (e.g., Random Forest) trained on analogs to optimize substituent effects .

Q. How is stereochemical integrity maintained during multi-step synthesis?

Strategies to prevent racemization/epimerization:

  • Chiral Auxiliaries : Use of (S)-proline derivatives in asymmetric synthesis .
  • Low-Temperature Quenching : Rapid cooling after coupling steps to “freeze” stereochemistry .
  • In Situ Monitoring : Circular Dichroism (CD) or chiral HPLC to track enantiomeric excess .

Q. What experimental designs address solubility challenges in in vivo studies?

Solutions include:

  • Prodrug Modifications : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability .
  • Co-solvent Systems : Ethanol/Cremophor EL mixtures for parenteral administration .

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